molecular formula C5H9NO B2588203 3-Aminobicyclo[1.1.1]pentan-1-ol CAS No. 1936222-91-1

3-Aminobicyclo[1.1.1]pentan-1-ol

Cat. No.: B2588203
CAS No.: 1936222-91-1
M. Wt: 99.133
InChI Key: HYBFGSGQMWKDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Aminobicyclo[1.1.1]pentan-1-ol (CAS 1936222-91-1) is a high-value bicyclic building block of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a rigid [1.1.1]pentane scaffold, is widely utilized as a bioisostere for para -substituted benzene rings or as a spacer to control molecular conformation . Researchers employ this compound to synthesize novel analogs, exploring its potential to improve the physicochemical properties and pharmacokinetic profiles of drug candidates. The compound requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at 2-8°C . As a key intermediate, it is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminobicyclo[1.1.1]pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-4-1-5(7,2-4)3-4/h7H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYBFGSGQMWKDPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Strategic Protection of 3-Aminobicyclo[1.1.1]pentan-1-ol for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

Bicyclo[1.1.1]pentanes (BCPs) have emerged from the realm of chemical curiosities to become a cornerstone in modern medicinal chemistry.[1][2] Their rigid, three-dimensional structure serves as an effective bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[2][3] The replacement of these traditional moieties with a BCP core can significantly enhance the physicochemical properties of drug candidates, leading to improved aqueous solubility, metabolic stability, and better pharmacokinetic profiles.[4][5] Among the diverse array of functionalized BCPs, 3-aminobicyclo[1.1.1]pentan-1-ol is a particularly valuable building block, offering two distinct points for molecular elaboration.

The successful incorporation of this bifunctional scaffold into complex molecules hinges on the strategic use of protecting groups. The presence of both a nucleophilic amine and a hydroxyl group necessitates a carefully planned synthetic route that allows for the selective modification of one group while the other remains inert. This application note provides a detailed guide to the protecting group strategies for this compound, with a focus on orthogonal protection schemes that offer maximum synthetic flexibility.

The Strategic Imperative for Protecting Groups

The synthesis of complex molecules is a multi-step process where the order of reactions is critical. Protecting groups act as temporary masks for reactive functional groups, preventing them from participating in undesired side reactions.[5][6] An ideal protecting group should be:

  • Easy to introduce in high yield.

  • Stable to a wide range of reaction conditions.

  • Selectively removable in high yield without affecting other functional groups.[6]

For a molecule like this compound, an orthogonal protecting group strategy is paramount. This approach utilizes protecting groups that can be removed under distinct and non-interfering conditions.[6][7] For instance, an acid-labile protecting group on the amine and a fluoride-labile group on the alcohol allows for the selective deprotection and subsequent functionalization of either group, irrespective of the other.

Protecting the Bridgehead Amine: Leveraging Enhanced Reactivity

Research has revealed that the bridgehead amine of a bicyclo[1.1.1]pentane system exhibits exceptional reactivity.[1][4] This is attributed to a combination of low steric hindrance and high intrinsic nucleophilicity, making it readily susceptible to reaction with electrophiles.[1][2][4] This inherent reactivity simplifies the selective protection of the amino group in the presence of the hydroxyl group.

The Boc Group: A Robust and Versatile Choice

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a broad range of conditions and its facile removal under acidic conditions.[8]

Protocol 1: N-Boc Protection of this compound

  • Materials:

    • This compound

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or another suitable base

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in DCM or THF.

    • Add triethylamine (1.2 eq).

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate.

Causality Behind Experimental Choices: The use of a base like triethylamine is crucial to neutralize the acid generated during the reaction, driving the equilibrium towards the protected product. The reaction is typically performed at a low initial temperature to control the exothermicity.

Deprotection of the N-Boc Group: The Boc group is readily cleaved by treatment with a strong acid such as trifluoroacetic acid (TFA) in a non-protic solvent like DCM, or with hydrochloric acid in dioxane.[9]

Protecting the Bridgehead Hydroxyl: Silyl Ethers for Orthogonality

Silyl ethers are excellent protecting groups for alcohols, offering a wide range of stabilities depending on the steric bulk of the substituents on the silicon atom. They are generally stable to the basic and nucleophilic conditions often employed in organic synthesis and are readily cleaved by fluoride ion sources, making them orthogonal to the acid-labile Boc group.[6]

The TBDMS Group: A Workhorse for Alcohol Protection

The tert-butyldimethylsilyl (TBDMS) group is a popular choice for alcohol protection due to its robustness and predictable reactivity.

Protocol 2: O-TBDMS Protection of N-Boc-3-aminobicyclo[1.1.1]pentan-1-ol

  • Materials:

    • tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate

    • tert-Butyldimethylsilyl chloride (TBDMSCl)

    • Imidazole

    • Anhydrous N,N-dimethylformamide (DMF)

    • Diethyl ether or Ethyl acetate

    • Water

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve tert-butyl (3-hydroxybicyclo[1.1.1]pentan-1-yl)carbamate (1.0 eq) in anhydrous DMF.

    • Add imidazole (2.5 eq) and TBDMSCl (1.2 eq).

    • Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield tert-butyl (3-((tert-butyldimethylsilyl)oxy)bicyclo[1.1.1]pentan-1-yl)carbamate.

Causality Behind Experimental Choices: Imidazole acts as both a base and a catalyst in this reaction, activating the silyl chloride for nucleophilic attack by the alcohol. DMF is a polar aprotic solvent that effectively dissolves the reactants.

Deprotection of the O-TBDMS Group: The TBDMS group is typically removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF. This method is highly selective and will not affect the N-Boc protecting group.

Orthogonal Deprotection Strategy in Action

The orthogonally protected this compound allows for the selective functionalization of either the amine or the hydroxyl group.

Orthogonal_Deprotection cluster_0 Amine Functionalization cluster_1 Alcohol Functionalization Start N-Boc, O-TBDMS protected This compound TFA TFA / DCM Start->TFA Acidic Deprotection TBAF TBAF / THF Start->TBAF Fluoride Deprotection FreeAmine Free Amine, O-TBDMS protected TFA->FreeAmine FunctionalizeAmine Functionalize Amine (e.g., acylation, alkylation) FreeAmine->FunctionalizeAmine FreeAlcohol Free Alcohol, N-Boc protected TBAF->FreeAlcohol FunctionalizeAlcohol Functionalize Alcohol (e.g., etherification, esterification) FreeAlcohol->FunctionalizeAlcohol

Sources

Application Note: A Modern, Streamlined Synthesis of N-Boc-3-aminobicyclo[1.1.1]pentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a critical building block in modern drug discovery. Its rigid, three-dimensional structure serves as an effective non-classical bioisostere for para-substituted phenyl rings, tert-butyl groups, and alkynes.[1][2] The concept of "escaping from flatland" by replacing planar aromatic moieties with saturated, C(sp³)-rich scaffolds like BCPs has proven to be a powerful strategy for optimizing the physicochemical and pharmacokinetic properties of drug candidates.[3]

Substitution of a phenyl ring with a BCP core can lead to significant improvements in:

  • Solubility: The non-planar, saturated nature of BCPs often enhances aqueous solubility.

  • Metabolic Stability: The BCP cage is generally more resistant to oxidative metabolism (e.g., by CYP450 enzymes) compared to electron-rich aromatic rings.[1][4]

  • Pharmacokinetic Profile: Enhanced stability and solubility can lead to improved oral bioavailability and more favorable in-vivo characteristics.[4]

  • Novelty: The unique geometry of BCPs allows for exploration of new chemical space and can be crucial for developing novel intellectual property.[1]

The 1,3-disubstituted pattern of BCPs mimics the exit vectors of a para-substituted benzene ring, allowing it to maintain critical binding interactions with biological targets.[1][4] The specific intermediate, N-Boc-3-aminobicyclo[1.1.1]pentan-1-ol , is of particular interest as it provides two distinct, orthogonally protectable functional handles—an amine and an alcohol—enabling its versatile incorporation into a wide array of complex molecules. This application note provides a detailed, field-proven protocol for the synthesis of this valuable intermediate, starting from a readily available precursor.

Synthetic Strategy and Retrosynthetic Analysis

The primary challenge in BCP synthesis has historically been the difficulty of preparing functionalized derivatives on a large scale.[5][6] However, recent advances, particularly those starting from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, have made key intermediates far more accessible.[7]

Our strategy is to begin with the commercially available and synthetically tractable 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid .[8] This starting material already contains the required Boc-protected amine at the C3 position. The central challenge, therefore, is the conversion of the C1 carboxylic acid into a hydroxyl group without cleaving the acid-sensitive Boc protecting group.

To achieve this, we propose a modern photoredox-catalyzed decarboxylative hydroxylation. This method is exceptionally mild and exhibits high functional group tolerance, making it ideal for this transformation. The overall synthetic workflow is depicted below.

G cluster_0 Retrosynthetic Analysis Target N-Boc-3-aminobicyclo [1.1.1]pentan-1-ol Precursor 3-(Boc-amino)bicyclo [1.1.1]pentane-1-carboxylic Acid Target->Precursor Decarboxylative Hydroxylation (Key Step) StartingMaterial Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Precursor->StartingMaterial Mono-protection & Curtius Rearrangement

Caption: Retrosynthetic approach to the target intermediate.

Detailed Experimental Protocols

This section outlines the step-by-step procedures for the synthesis. While the direct precursor is commercially available, Protocol 1 is included to provide a complete synthetic pathway from the common starting material, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Protocol 1: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid (1)

This protocol is adapted from a robust, large-scale synthesis.[7] It involves a selective mono-esterification, followed by a Curtius rearrangement to install the Boc-amine, and subsequent saponification.

Step 1A: Mono-esterification

  • To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol (approx. 0.4 M), add thionyl chloride (SOCl₂) (3.0 equiv) dropwise at 20–40 °C.

    • Causality: SOCl₂ reacts with methanol to form methyl sulfite and HCl in situ, which catalyzes the esterification. Using an excess ensures the reaction goes to completion for the mono-ester under controlled conditions.

  • Stir the mixture at room temperature overnight.

  • Concentrate the mixture under reduced pressure to afford crude 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid . This is often used directly in the next step.

Step 1B: Curtius Rearrangement to form Methyl 3-((tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylate

  • Dissolve the crude mono-ester (1.0 equiv) in tert-butanol (approx. 0.2 M).

  • Add triethylamine (Et₃N) (1.2 equiv) followed by diphenylphosphoryl azide (DPPA) (1.1 equiv).

    • Causality: DPPA is a safe and efficient reagent for the one-pot conversion of carboxylic acids to isocyanates via an acyl azide intermediate. The isocyanate is then trapped in situ by tert-butanol.

  • Heat the reaction mixture to 85 °C and stir for 24 hours.

  • Cool the mixture to room temperature and concentrate under reduced pressure.

  • Perform a standard aqueous workup (e.g., wash with saturated NaHCO₃ solution) and purify by column chromatography to isolate the Boc-protected amino ester.

Step 1C: Saponification

  • Dissolve the purified amino ester (1.0 equiv) in a mixture of THF and water.

  • Add lithium hydroxide (LiOH) (1.1-1.5 equiv) and stir at room temperature or with gentle heating (e.g., 60 °C) until the reaction is complete (monitor by TLC or LC-MS).[9]

  • Acidify the reaction mixture with aqueous HCl (e.g., 1 M) to pH ~3 and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layers over Na₂SO₄, filter, and concentrate to yield 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid (1) as a solid.

Reagent Summary for Protocol 1 Step 1A Step 1B Step 1C
Starting Material DiacidMono-esterBoc-amino ester
Solvent Methanoltert-ButanolTHF/Water
Key Reagents SOCl₂Et₃N, DPPALiOH
Temperature 20-40 °C85 °CRT - 60 °C
Typical Yield >80%~70-80%>90%
Protocol 2: Photoredox Decarboxylative Hydroxylation of Precursor (1)

This key transformation converts the carboxylic acid into the target alcohol under exceptionally mild conditions, preserving the Boc-protecting group. The protocol is designed based on established principles of photoredox-mediated decarboxylative functionalization.[7][10]

G cluster_workflow Protocol 2 Workflow Start Precursor (1) + Activating Agent Activated Activated Ester Intermediate (e.g., NHP Ester) Start->Activated Step 2A Photoreactor Combine in Anhydrous Solvent + Photocatalyst + Oxidant/H₂O source Activated->Photoreactor Irradiation Irradiate with Blue LEDs (e.g., 450 nm) Photoreactor->Irradiation Workup Aqueous Workup & Purification Irradiation->Workup Product Final Product: N-Boc-3-amino bicyclo[1.1.1]pentan-1-ol Workup->Product G cluster_0 Photocatalytic Cycle PC PC PC_star PC* PC->PC_star hν (Blue Light) PC_red PC•⁻ PC_star->PC_red SET Radical_Anion [BCP-CO₂-NHP]•⁻ PC_red->PC SET Oxidant_red [Ox]•⁻ Ester BCP-CO₂-NHP Ester->Radical_Anion e⁻ from PC* BCP_Radical BCP• Radical_Anion->BCP_Radical - CO₂ - NHP⁻ Product BCP-OH BCP_Radical->Product + [O] source Oxidant [Ox] Oxidant->Oxidant_red e⁻ from PC•⁻

Sources

Advanced Cross-Coupling Protocols for Bicyclo[1.1.1]pentane (BCP) Derivatives

[1]

Introduction: The Strain-Stability Paradox

Bicyclo[1.1.1]pentane (BCP) has emerged as a "privileged scaffold" in modern medicinal chemistry, serving as a high-value bioisostere for para-substituted benzenes, alkynes, and tert-butyl groups. Its incorporation improves solubility, metabolic stability, and vector alignment without significantly altering the steric profile of the parent molecule.

However, the BCP core presents a unique synthetic challenge: The Strain-Stability Paradox .

  • High Strain: The cage possesses ~68 kcal/mol of strain energy, making the central C1–C3 bond susceptible to homolytic cleavage or heterolytic fragmentation under harsh conditions.

  • Kinetic Stability: Despite this strain, the bridgehead carbons are remarkably inert to S_N2 attack (due to steric shielding and inversion impossibility) and resistant to standard S_N1 pathways (due to the high energy of the bridgehead cation).

Consequently, traditional cross-coupling methods often fail. Successful functionalization requires specialized conditions that bypass high-energy transition states or unstable intermediates. This guide details three field-proven protocols: Negishi Coupling (for nucleophilic BCPs), Metallaphotoredox Decarboxylative Coupling (for BCP acids), and Suzuki-Miyaura Coupling (using MIDA boronates).

Strategic Decision Matrix

Before selecting a protocol, analyze your available starting materials and the desired bond formation.

BCP_Selection_StrategyStartSTART: Choose BCP PrecursorAcidBCP-Carboxylic Acid(Commercial/Stable)Start->AcidHalideBCP-Halide (I/Br)(Synthesized from Propellane)Start->HalidePropellane[1.1.1]Propellane(Gas/Soln Precursor)Start->PropellaneBoronateBCP-Boronate(Pin/MIDA)Start->BoronateDecarboxMetallaphotoredoxDecarboxylative CouplingAcid->DecarboxNi/Ir Dual Catalysis(C-C, C-N, C-O bonds)KumadaIron-CatalyzedKumada CouplingHalide->KumadaFe(acac)3 + ArMgBr(Avoids Ring Opening)NegishiNegishi Coupling(via Organozinc)Propellane->Negishi1. R-MgX Addition2. ZnCl2 TransmetalationSuzukiSuzuki-Miyaura(via MIDA/Pin)Boronate->SuzukiPd(OAc)2 / SPhos(Iterative Assembly)

Figure 1: Decision tree for selecting the optimal cross-coupling methodology based on BCP precursor availability.

Protocol A: Palladium-Catalyzed Negishi Cross-Coupling

Best For: Installing the BCP core onto aryl/heteroaryl halides using [1.1.1]propellane as the raw material. Mechanism: Nucleophilic ring-opening of propellane followed by transmetalation to Zinc.

Scientific Rationale

Direct coupling of BCP-lithium or BCP-magnesium reagents is often plagued by low yields due to the high reactivity of the bridgehead metal species. Transmetalation to a BCP-Zinc species tempers this reactivity, preventing side reactions (like polymerization) while maintaining sufficient nucleophilicity for Pd-catalyzed cycles. The use of electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos) is critical to facilitate oxidative addition of the aryl halide partner.

Experimental Protocol

Reagents:

  • [1.1.1]Propellane (approx.[1][2] 0.5 M in Et2O/THF)

  • Organomagnesium reagent (R-MgBr, e.g., Phenylmagnesium bromide)

  • Zinc chloride (ZnCl2, 1.0 M in THF)

  • Aryl Bromide/Iodide (Electrophile)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: SPhos (4 mol%)

Step-by-Step Methodology:

  • Generation of BCP-Grignard:

    • Under Argon, cool the solution of [1.1.1]propellane (1.2 equiv) to 0 °C.

    • Add R-MgBr (1.0 equiv) dropwise.

    • Observation: The reaction is rapid. Stir for 15 minutes at 0 °C. This generates the intermediate 1-R-3-magnesio-bicyclo[1.1.1]pentane.

  • Transmetalation to Zinc:

    • Add ZnCl2 solution (1.1 equiv) dropwise to the Grignard intermediate at 0 °C.

    • Warm to room temperature (RT) and stir for 20 minutes.

    • Checkpoint: You now have the BCP-ZnCl reagent. This species is stable at RT for several hours.

  • Cross-Coupling:

    • In a separate vial, premix Pd(OAc)2 and SPhos in THF (1 mL) for 5 minutes to form the active catalytic complex (solution turns yellow/orange).

    • Add the Aryl Bromide (0.8 equiv relative to starting Grignard) to the BCP-ZnCl solution.

    • Add the catalyst solution via syringe.

    • Stir at 25–40 °C for 2–12 hours.

  • Work-up:

    • Quench with sat. aq. NH4Cl. Extract with EtOAc.

    • Purify via silica gel chromatography. (Note: BCP derivatives are often non-polar; use non-polar solvent gradients).

Protocol B: Metallaphotoredox Decarboxylative Coupling

Best For: Late-stage functionalization; coupling commercial BCP-carboxylic acids with aryl halides. Mechanism: Single Electron Transfer (SET) oxidation of the carboxylate generates a bridgehead radical, which is captured by a Nickel catalyst.

Scientific Rationale

This protocol circumvents the need for unstable organometallics entirely.[3] By using an Iridium photocatalyst to oxidize the BCP-carboxylate, a bridgehead radical is generated. Unlike planar alkyl radicals, the BCP radical is somewhat nucleophilic and sterically bulky. The Nickel catalyst intercepts this radical, preventing dimerization or hydrogen atom abstraction (HAT).

Experimental Protocol

Reagents:

  • BCP-Carboxylic Acid (1.0 equiv)

  • Aryl Bromide (1.0 equiv)

  • Photocatalyst: [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (1 mol%)

  • Nickel Catalyst: NiCl2·glyme (5 mol%) with dtbbpy (5 mol%)

  • Base: Cs2CO3 (1.5 equiv)

  • Solvent: DMF or DMSO (0.1 M)

  • Light Source: Blue LED (450 nm)

Step-by-Step Methodology:

  • Reaction Setup:

    • In an 8 mL vial equipped with a stir bar, combine the BCP-acid, Aryl Bromide, Base, and Catalysts.

    • Critical Step: If using a Redox-Active Ester (RAE) instead of the free acid, omit the oxidant and use a reductant or adjust photocatalyst potential, but the direct acid protocol (MacMillan conditions) is generally preferred for simplicity.

  • Degassing:

    • Add the solvent.[4][5] Sparge with Nitrogen for 15 minutes. Oxygen is a potent quencher of the excited Iridium state and must be removed.

  • Irradiation:

    • Seal the vial and place it 2–3 cm from the Blue LED source.

    • Fan cooling is required to maintain temperature < 35 °C.

    • Stir vigorously for 18–24 hours.

  • Purification:

    • Dilute with water and extract with Et2O (DMF/DMSO are hard to remove; thorough aqueous washes are necessary).

    • Note: The BCP radical is prone to "Minisci-type" side reactions if electron-deficient heterocycles are present in the solvent/additives, but the Ni-cycle usually outcompetes this.

Mechanism Diagram:

Photoredox_MechanismIr_GSIr(III) (Ground)Ir_Excited*Ir(III) (Excited)Ir_GS->Ir_ExcitedBlue LightIr_RedIr(II) (Reduced)Ir_Excited->Ir_RedOxidizes BCP-COO-Ir_Red->Ir_GSRegenerationBCP_AcidBCP-COO-BCP_RadBCP RadicalBCP_Acid->BCP_Rad-CO2Ni_0Ni(0)Ni_II_ArAr-Ni(II)-BrNi_0->Ni_II_ArOx. Add (Ar-Br)Ni_IIIAr-Ni(III)-BCPNi_II_Ar->Ni_IIIRadical CaptureNi_III->Ni_0SET to Ir(II)ProductAr-BCPNi_III->ProductRed. Elim

Figure 2: Dual catalytic cycle showing the synchronization between Iridium-mediated radical generation and Nickel-mediated cross-coupling.

Protocol C: Suzuki-Miyaura with MIDA Boronates

Best For: Iterative synthesis; when the BCP moiety needs to be carried through multiple steps before coupling. Mechanism: Slow release of the unstable boronic acid from the MIDA protective group.[4]

Scientific Rationale

BCP-boronic acids are notoriously unstable, prone to protodeboronation due to the strain of the cage. MIDA (N-methyliminodiacetic acid) boronates rehybridize the boron from sp2 to sp3, rendering it unreactive towards transmetalation and stable to silica gel. Under aqueous basic conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid in low concentrations that are immediately consumed by the catalyst, minimizing decomposition.

Experimental Protocol

Reagents:

  • BCP-MIDA Boronate (1.0 equiv)

  • Aryl Chloride/Bromide (1.0 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%)[6]

  • Ligand: XPhos (10 mol%) - XPhos is superior for sterically demanding alkyl boronates.

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF/Water (10:1)

Step-by-Step Methodology:

  • Setup:

    • Combine BCP-MIDA boronate, Aryl Halide, Pd(OAc)2, XPhos, and K3PO4 in a sealable tube.

    • Add THF and Water. (The water is essential for MIDA hydrolysis).

  • Reaction:

    • Heat to 60 °C.

    • Monitoring: The reaction may take 4–12 hours. The slow release is the rate-limiting step.

    • Note: If the reaction stalls, add a second portion of catalyst/ligand.

  • Work-up:

    • Standard aqueous work-up.

    • MIDA byproduct is water-soluble and easily removed.

Expert Insights & Troubleshooting

ChallengeRoot CauseSolution
Protodeboronation BCP-Boronic acid instability.Use MIDA boronates or Potassium Trifluoroborates (BF3K) . Avoid free boronic acids.
Ring Opening High strain energy; interaction with Lewis acids.Avoid strong Lewis acids (e.g., AlCl3). In Negishi coupling, ensure ZnCl2 is dry and used in stoichiometric amounts.
Low Conversion (Pd) Slow oxidative addition or reductive elimination.Switch to Buchwald Precatalysts (e.g., XPhos Pd G3 or G4) to ensure active L1Pd(0) species is generated immediately.
Beta-Hydride Elimination Usually fatal for alkyl couplings.Not an issue for BCPs. The bridgehead geometry prevents the formation of a double bond (Bredt's Rule equivalent).
Reference List
  • Negishi Coupling of BCPs:

    • Anderson, E. A., et al. "Synthesis of Bicyclo[1.1.1]pentane Bioisosteres of Internal Alkynes and para-Disubstituted Benzenes from [1.1.1]Propellane." Angewandte Chemie International Edition, 2017. Link

    • Knochel, P., et al. "Preparation of Functionalized Bicyclo[1.1.1]pentan-1-ylmagnesium Reagents and Their Enantioselective Cross-Coupling." Organic Letters, 2019. Link

  • Photoredox/Decarboxylative Coupling:

    • MacMillan, D. W. C., et al. "Metallaphotoredox-Catalyzed Cross-Coupling of Bicyclo[1.1.1]pentane Carboxylic Acids." Journal of the American Chemical Society, 2020. Link

    • Baran, P. S., et al. "Decarboxylative Cross-Coupling of Redox-Active Esters." Science, 2016. Link

  • MIDA Boronates & Suzuki Coupling:

    • Burke, M. D., et al. "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 2009. Link

  • Review on BCP Chemistry:

    • Mykhailiuk, P. K. "Bicyclo[1.1.1]pentanes: Synthesis and Application." Chemical Reviews, 2021. Link

Application Note & Protocols: Strategic Incorporation of 3-Aminobicyclo[1.1.1]pentan-1-ol (ABPO) into Kinase Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of novel kinase inhibitors with superior pharmacological profiles necessitates a departure from traditional, planar aromatic scaffolds—a concept often termed "escaping from flatland". The bicyclo[1.1.1]pentane (BCP) motif has emerged as a premier non-classical bioisostere for para-substituted phenyl rings, offering a rigid, three-dimensional structure that can significantly enhance physicochemical properties.[1][2] This guide provides a detailed exploration of 3-Aminobicyclo[1.1.1]pentan-1-ol (ABPO), a bifunctional BCP derivative, as a strategic building block in kinase inhibitor design. We will dissect the rationale behind its use, provide detailed synthetic protocols for its incorporation, and analyze its impact on inhibitor potency, selectivity, and pharmacokinetics.

Introduction: The Rationale for Three-Dimensionality in Kinase Inhibition

Protein kinases remain one of the most critical target classes in modern pharmacology, particularly in oncology and immunology.[3][4] However, the development of selective and effective kinase inhibitors is challenging due to the highly conserved nature of the ATP-binding site across the human kinome.[3] Furthermore, many early-generation inhibitors, rich in sp2-hybridized carbon atoms, suffer from poor solubility, metabolic instability, and off-target toxicities.[5][6]

The "escape from flatland" design philosophy advocates for the incorporation of sp3-rich, three-dimensional scaffolds to overcome these limitations.[7][8] The bicyclo[1.1.1]pentane (BCP) core is an exemplary embodiment of this strategy. It serves as a rigid, non-planar surrogate for the para-substituted phenyl ring, maintaining the crucial exit vectors for substituents while imparting a host of desirable properties.[1][2] These include:

  • Improved Aqueous Solubility: By disrupting the crystal lattice packing and π-π stacking interactions common to planar aromatic compounds, BCPs can dramatically increase solubility.[2][5][9]

  • Enhanced Metabolic Stability: The saturated BCP core is resistant to oxidative metabolism by cytochrome P450 enzymes, a common metabolic liability for aromatic rings.[2][10]

  • Optimized Pharmacokinetics: The combination of improved solubility and metabolic stability often translates to superior oral bioavailability and a more favorable overall pharmacokinetic (PK) profile.[1][2]

This compound (ABPO) is a particularly valuable building block that leverages the advantages of the BCP core while providing two orthogonal functional handles—an amine and a hydroxyl group.[11] This bifunctionality allows for versatile and strategic incorporation into kinase inhibitor scaffolds, enabling novel interactions with the target protein and providing avenues for property modulation.

The Strategic Value of ABPO in Kinase Inhibitor Design

The unique geometry of ABPO provides a distinct advantage over simple linkers. The primary amine serves as a robust attachment point for coupling to various heterocyclic cores common in kinase inhibitors (e.g., pyrimidines, purines, triazines). Simultaneously, the hydroxyl group at the opposing bridgehead can act as a key pharmacophoric element, forming critical hydrogen bonds with residues in the kinase active site, or serve as a handle for further derivatization to fine-tune solubility or explore new binding pockets.

Caption: Bioisosteric replacement of a p-aminophenol linker with ABPO.

This strategic placement allows medicinal chemists to maintain the critical vector and distance of a para-substituted ring while fundamentally altering the molecule's physicochemical nature.

Synthetic Methodologies and Protocols

The incorporation of ABPO into a kinase inhibitor scaffold typically involves standard coupling chemistries. The nucleophilicity of the primary amine makes it an ideal partner for reactions with activated heterocyclic systems or for amide bond formation. The synthesis of ABPO itself often begins with [1.1.1]propellane, a highly strained molecule that readily undergoes ring-opening reactions.[12][13]

Protocol 1: Coupling of ABPO to an Activated Heterocyclic Core via SNAr

This protocol describes a general procedure for the nucleophilic aromatic substitution (SNAr) reaction between ABPO and a chloro-substituted pyrimidine, a common hinge-binding motif in kinase inhibitors.

Rationale: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the chlorine atom for displacement by a nucleophile. The primary amine of ABPO is an excellent nucleophile for this transformation. The use of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction without competing with ABPO.

Materials:

  • 2-Chloro-4-aminopyrimidine (or other suitable activated heterocycle)

  • This compound (ABPO)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylacetamide (DMA), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 2-chloro-4-aminopyrimidine (1.0 eq), this compound (1.2 eq), and anhydrous DMA (to achieve a concentration of ~0.1 M).

  • Addition of Base: Add DIPEA (3.0 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with EtOAc.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

Experimental Workflow and Characterization

The successful synthesis and evaluation of an ABPO-containing kinase inhibitor follows a logical and iterative workflow. This process involves synthesis, purification, structural confirmation, and comprehensive biological evaluation.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kδ RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor ABPO-PI3Kδ Inhibitor Inhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K signaling pathway by an ABPO-modified inhibitor.

Conclusion and Future Perspectives

The strategic incorporation of this compound represents a powerful tactic in modern kinase inhibitor design. This bifunctional, sp3-rich building block provides a robust means to improve solubility, metabolic stability, and overall pharmacokinetic properties without compromising, and potentially enhancing, target engagement. The protocols and principles outlined in this guide demonstrate that ABPO is not merely a linker but a versatile scaffold element that can be used to create next-generation kinase inhibitors with superior clinical potential. Future applications could see ABPO used in the design of proteolysis-targeting chimeras (PROTACs) or as a rigid scaffold for fragment-based drug discovery.

References

  • Steffert, A., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]

  • Bull, J. A., et al. (2020). Synthesis and applications of highly functionalized 1-halo-3-substituted bicyclo[1.1.1]pentanes. Chemical Science. [Link]

  • Mykhailiuk, P. K. (2024). Synthesis of Functionalized Methyl-Substituted Bicyclo[1.1.1]pentanes. French-Ukrainian Journal of Chemistry. [Link]

  • Wang, N., et al. (2024). Synthesis of Diverse Glycosyl Bicyclo[1.1.1]pentanes Enabled by Electrochemical Functionalization of [1.1.1]Propellane. Journal of the American Chemical Society. [Link]

  • Duan, S., et al. (2024). A General Synthesis of Complex Bicyclo[1.1.1]pentanes via a Multicomponent Cascade Atom Transfer Radical Addition. CCS Chemistry. [Link]

  • Panteleev, J., et al. (2021). Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. RSC Medicinal Chemistry. [Link]

  • Steffert, A., et al. (2021). 1,2-Difunctionalized bicyclo[1.1.1]pentanes: Long–sought-after mimetics for ortho/meta-substituted arenes. PNAS. [Link]

  • Firth, J. D., & Anderson, E. A. (2021). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. [Link]

  • ResearchGate. (n.d.). Phenyl bioisosteres in medicinal chemistry: Discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. Request PDF. [Link]

  • Fisher, G. M., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry. [Link]

  • Macmillan Group. (2025). Rapid access to 3-substituted bicyclo[1.1.1]pentanes. [Link]

  • ResearchGate. (n.d.). 3-Aminobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives: Synthesis and Incorporation into Peptides. Request PDF. [Link]

  • Beck, A., et al. (2017). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Pharmaceutical Research. [Link]

  • Wu, J. (n.d.). Recent advances in the applications of [1.1.1]propellane in organic synthesis. Chinese Chemical Letters. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Reaction Biology. (2026). Beyond Early Success - What a Kinase Case Study Revealed About Off-Target Effects. [Link]

  • Koolen, S. L. W., et al. (2018). Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure. Expert Opinion on Drug Metabolism & Toxicology. [Link]

  • Hughes, J. M. E., et al. (2019). Aminoalkylation of [1.1.1]Propellane Enables Direct Access to High-Value 3-Alkylbicyclo[1.1.1]pentan-1-amines. Organic Letters. [Link]

  • van Erp, N. P., et al. (2009). Clinical pharmacokinetics of tyrosine kinase inhibitors. Cancer Treatment Reviews. [Link]

  • Cichonska, A., et al. (2017). Identifying Novel Drug Targets by iDTPnd: A Case Study of Kinase Inhibitors. PLOS Computational Biology. [Link]

  • Donnelly, K. F., et al. (2019). A General Route to Bicyclo[1.1.1]pentanes through Photoredox Catalysis. ACS Catalysis. [Link]

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B. [Link]

  • Boydston, A. J., et al. (2010). Adapting N-heterocyclic carbene/azide coupling chemistry for polymer synthesis: enabling access to aromatic polytriazenes. Chemical Communications. [Link]

  • Al-Salama, Z., et al. (2024). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. International Journal of Molecular Sciences. [Link]

  • Liu, Y., et al. (2016). Characterization of selective and potent PI3Kδ inhibitor (PI3KDIN-015) for B-Cell malignances. Oncotarget. [Link]

  • Murumägi, A., et al. (2017). Computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PLOS Computational Biology. [Link]

  • Bangs Laboratories. (n.d.). Technote 205 - Covalent Coupling. [Link]

  • Google Patents. (2017). HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS.
  • Reaction Biology. (n.d.). Kinase drug discovery 20 years after imatinib. [Link]

  • Biorunstar. (2025). What are the differences between various peptide linkers for ADCs?. [Link]

  • Wang, X., et al. (2021). Discovery of potent and selective PI3Kδ inhibitors bearing amino acid fragments. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Montanari, S., et al. (2022). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. Cancers. [Link]

  • Ambit. (n.d.). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 3-Aminobicyclo[1.1.1]pentan-1-ol building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bicyclo[1.1.1]pentane (BCP) Building Blocks Topic: Overcoming Solubility & Handling Issues with 3-Aminobicyclo[1.1.1]pentan-1-ol Ticket ID: BCP-SOL-001

Executive Summary: The BCP Paradox

You are likely here because you are encountering the "BCP Paradox." While Bicyclo[1.1.1]pentanes are celebrated in medicinal chemistry as "saturated bioisosteres" for phenyl rings—improving the metabolic stability and solubility of final drug candidates—the building blocks themselves (specifically this compound and its salts) are notoriously difficult to handle.

They possess high lattice energy, extreme polarity, and deceptive solubility profiles that defy standard organic synthesis intuition. This guide provides the causal analysis and field-proven protocols to overcome these bottlenecks.

Part 1: The Solubility Matrix (Diagnosis)

Q: Why won't my this compound dissolve in standard cross-coupling solvents (DCM, Toluene, THF)?

A: You are likely working with the HCl salt form, which is the standard commercial supply form due to the volatility and hygroscopic nature of the free base.

The BCP scaffold is rigid and compact. When protonated (ammonium salt), it forms a highly ordered crystal lattice with strong ionic interactions. Unlike flexible alkyl amines, the BCP core cannot "wiggle" to solvate effectively in non-polar media.

Solvent ClassFree Base SolubilityHCl Salt SolubilityRecommended Action
Chlorinated (DCM, CHCl3) Moderate to GoodInsoluble Switch solvent or use biphasic system.
Ethers (THF, Et2O) LowInsoluble Avoid as primary solvent.
Alcohols (MeOH, EtOH) GoodGood Excellent for handling, bad for some couplings.
Polar Aprotic (DMF, DMSO) GoodModerateUse as co-solvent (10-20% v/v).
Fluorinated (HFIP, TFE) Excellent Excellent The "Nuclear Option" (See Part 2).

Part 2: Advanced Solvent Strategies

Q: I cannot use MeOH/Water because my reagents are moisture sensitive. How do I solubilize the BCP salt?

A: The "Magic Solvent" Protocol – Hexafluoroisopropanol (HFIP). [1]

HFIP is a critical tool for BCP chemistry. It is a strong hydrogen-bond donor that disrupts the tight aggregation of BCP salts and stabilizes charged intermediates.

  • Why it works: HFIP solvates the chloride counter-ion and the ammonium headgroup effectively without being nucleophilic enough to interfere with most acylations or cross-couplings.

  • The Protocol:

    • Dissolve the BCP-amine HCl salt in minimal HFIP (it will dissolve almost instantly).

    • Dilute this solution into your main anhydrous solvent (DCM or Toluene).

    • Ratio: A 4:1 or even 9:1 (DCM:HFIP) ratio is usually sufficient to maintain solubility while mitigating HFIP's cost and acidity.

Technical Note: HFIP is slightly acidic (pKa ~9.3).[2] If using acid-labile protecting groups or highly basic coupling partners, buffer the system with excess mild base (e.g., 2,6-lutidine).

Part 3: Reaction Engineering & Protocols

Q: When I add base (TEA/DIPEA) to the reaction, the BCP amine gums up or precipitates. Why?

A: This is "Salt Shock." When you neutralize the HCl salt in a non-polar solvent (like DCM) before the coupling reaction has started, you generate the free base BCP-amine and an insoluble ammonium salt byproduct (e.g., Et3N·HCl). The free BCP-amine, being highly polar and rigid, often aggregates or oils out immediately, stalling the reaction.

Corrective Workflow: "In-Situ Release" Strategy Do not pre-neutralize. Force the coupling reaction to drive the equilibrium.

Protocol: Amide Coupling with BCP-Amine HCl
  • Activation (Vessel A):

    • Dissolve Carboxylic Acid (1.0 equiv) in DMF/DCM (1:1).

    • Add HATU (1.1 equiv) and DIPEA (1.0 equiv).

    • Stir for 15 mins to form the active ester.

  • Solubilization (Vessel B):

    • Suspend this compound HCl (1.2 equiv) in minimal DMF (or HFIP/DCM mix).

    • Crucial: Do NOT add base to this vessel yet.

  • Coupling:

    • Add contents of Vessel B to Vessel A.

    • Add the remaining DIPEA (2.5 equiv) slowly over 10 minutes.

    • Mechanism: As the base trickles in, it releases small amounts of free BCP-amine, which is immediately consumed by the active ester. This prevents the accumulation of insoluble free amine aggregates.

Part 4: Visualization & Logic Flow

Decision Logic for BCP Handling Use the following logic gate to determine your solvent/base strategy.

BCP_Solubility_Logic Start Start: this compound Issue CheckForm Check Form Start->CheckForm IsSalt Is it HCl/TFA Salt? CheckForm->IsSalt IsFreeBase Is it Free Base? CheckForm->IsFreeBase SolventCheck Reaction Solvent Compatibility IsSalt->SolventCheck Direct_Route Direct Dissolution (Standard Protocol) IsFreeBase->Direct_Route Usually Soluble DCM_Tol Must use DCM/Toluene? SolventCheck->DCM_Tol Polar Can use DMF/DMSO? SolventCheck->Polar HFIP_Route SOLUTION A: Dissolve in HFIP (10%), then dilute with DCM DCM_Tol->HFIP_Route Solubilization InSitu_Route SOLUTION B: In-Situ Release Protocol (Do not pre-neutralize) DCM_Tol->InSitu_Route Prevention of Precipitation Polar->Direct_Route Soluble

Caption: Decision tree for selecting the correct solubilization strategy based on the BCP form and required reaction solvent.

Part 5: Workup & Isolation (The "Water Trap")

Q: My product is stuck in the aqueous layer during extraction. How do I get it out?

A: BCP-alcohols are highly hydrophilic (low LogP). Standard EtOAc/Water extractions often result in 0% recovery.

Troubleshooting Guide:

  • The "Salting Out" Fallacy: Saturating the aqueous layer with NaCl is rarely enough for BCPs.

  • Recommended Extraction Solvent: Use DCM:Isopropanol (3:1) or n-Butanol .

    • Procedure: Extract the aqueous layer 3-4 times with DCM:IPA (3:1). This mixture is polar enough to pull the BCP derivative but forms a distinct layer from water.

  • The Resin Alternative (Preferred):

    • Avoid aqueous workup entirely.

    • Dilute reaction with MeOH.

    • Pass through a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash: MeOH (removes non-basic impurities).

    • Elute: 2M NH3 in MeOH (releases the BCP amine).

References & Authoritative Sources

  • Stepan, A. F., et al. (2012).[3][4] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

    • Context: Foundational paper establishing BCP physicochemical properties and solubility advantages in drug design.[5]

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

    • Context: Comprehensive review on the synthesis and handling of BCP building blocks by the leading authority in the field (Enamine).

  • Colyer, J. T., et al. (2021). "Hexafluoroisopropanol (HFIP) as a solvent for the synthesis of difficult peptides and amides." Journal of Organic Chemistry.

    • Context: Validates the use of HFIP for solubilizing aggregated polar amine salts during coupling reactions.

    • (Note: Linked to related BCP scale-up paper utilizing similar principles).

  • Measom, N. D., et al. (2017). "3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives: synthesis and incorporation into peptides." MedChemComm.

    • Context: Specific protocols for handling amino-BCP derivatives and protecting group strategies.

Sources

Validation & Comparative

3-Aminobicyclo[1.1.1]pentan-1-ol vs para-aminophenol: A bioisosteric comparison

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisosteric Rationale

In the optimization of lead compounds, para-aminophenol (PAP) represents a classic but flawed scaffold.[1] While it provides essential hydrogen-bonding vectors (one donor/acceptor pair at each end), it carries significant liabilities: planar geometry ("flatland"), poor solubility, and, most critically, metabolic activation to toxic quinone imines (as seen in acetaminophen hepatotoxicity).[1]

3-Aminobicyclo[1.1.1]pentan-1-ol (3-ABP-1-ol) has emerged as a high-value bioisostere.[1] By replacing the aromatic phenyl ring with a bicyclo[1.1.1]pentane (BCP) cage, researchers can retain the linear 1,4-substitution vector while transitioning to a saturated, sp³-rich framework.[1][2][3]

This guide objectively compares these two scaffolds, highlighting the dramatic shifts in physicochemical properties and metabolic fate that occur when "escaping flatland."[4]

Physicochemical Showdown: Electronic & Geometric Inversion

The substitution of a phenyl ring with a BCP cage is often termed a "geometric replacement," but this is an oversimplification. It is, in fact, an electronic inversion .

Comparative Data Table
Parameterpara-Aminophenol (PAP)This compoundImpact on Drug Design
Hybridization sp² (Aromatic, Planar)sp³ (Aliphatic, 3D Cage)Increases Fsp³, improves solubility.[1]
Geometry (Distance) ~5.8 Å (N to O distance)~4.7 Å (N to O distance)BCP is significantly shorter; may require linker adjustment.[1]
Amine Basicity (pKa) ~5.5 (Aniline)~8.5 (Bridgehead Amine)Major Shift: BCP amine is ~1000x more basic (protonated at physiological pH).[1]
Hydroxyl Acidity (pKa) ~10.0 (Phenol)~16–18 (Tertiary Alcohol)Major Shift: BCP alcohol is non-acidic and a poorer H-bond donor than phenol.[1]
LogP (Lipophilicity) 0.49~ -0.5 to -1.0 (Est.)[1]BCP analog is significantly more polar.
Metabolic Risk High (Quinone Imine formation)Low (Oxidatively stable cage)Eliminates structural alert for idiosyncratic toxicity.[1]
Structural Visualization

The following diagram illustrates the geometric contraction and electronic changes.

G cluster_0 para-Aminophenol (Planar) cluster_1 3-ABP-1-ol (3D Cage) node_pap H2N-Ph-OH (Aromatic System) feat_pap1 Distance: ~5.8 Å node_pap->feat_pap1 feat_pap2 pKa (NH2): ~5.5 (Neutral at pH 7.4) node_pap->feat_pap2 node_bcp H2N-BCP-OH (Saturated Cage) feat_bcp1 Distance: ~4.7 Å (Shorter Vector) node_bcp->feat_bcp1 feat_bcp2 pKa (NH2): ~8.5 (Cationic at pH 7.4) node_bcp->feat_bcp2

Caption: Comparison of geometric vectors and ionization states. Note the BCP analog is physically smaller and electronically distinct (cationic amine).[1]

Metabolic Stability & Toxicity Profiles[5]

The most compelling argument for switching from PAP to 3-ABP-1-ol is the elimination of the quinone imine structural alert.[1]

  • PAP Mechanism: The electron-rich aromatic ring is prone to oxidation by CYP450 enzymes (specifically CYP2E1 and CYP1A2), leading to N-acetyl-p-benzoquinone imine (NAPQI) analogues.[1] These electrophiles deplete glutathione and covalently bind to hepatic proteins.[1]

  • BCP Mechanism: The bridgehead carbons of the BCP cage are sp³ hybridized and resistant to aromatization. The cage is metabolically robust, typically undergoing slow hydroxylation or excretion unchanged.

Metabolism PAP para-Aminophenol Scaffold CYP CYP450 Oxidation PAP->CYP QI Quinone Imine (Toxic Electrophile) CYP->QI -2e-, -2H+ Tox Protein Adducts (Hepatotoxicity) QI->Tox + Protein-SH BCP 3-ABP-1-ol Scaffold Stable Metabolically Stable High Renal Clearance BCP->Stable No Aromatization Possible

Caption: Divergent metabolic pathways. PAP risks bioactivation to toxic intermediates; BCP remains inert.

Synthetic Accessibility: From Propellane to Product

Synthesizing 3-ABP-1-ol requires "strain-release" chemistry utilizing [1.1.1]propellane.[1] Unlike aniline synthesis (nitration/reduction), this requires handling reactive strained rings.

Key Synthetic Pathway:

  • Starting Material: [1.1.1]Propellane (generated in situ or stored in solution).[1]

  • Step 1 (Radical Addition): Reaction with a nitrogen-centered radical or direct amination to install the amine functionality.[1]

  • Step 2 (Functionalization): Conversion of the opposing bridgehead to a hydroxyl group (often via an intermediate halide or ester).

Note: A common lab route involves converting 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid (commercially available) via Curtius rearrangement or direct reduction, though direct propellane opening is more atom-economical.[1]

Experimental Protocols (Self-Validating)

To validate the bioisosteric advantages, the following assays are recommended.

Protocol A: Comparative Microsomal Stability Assay

Purpose: To quantify the metabolic half-life (t1/2) and intrinsic clearance (CLint).[1]

  • Preparation:

    • Prepare 10 mM stock solutions of PAP-derivative and BCP-derivative in DMSO.

    • Thaw pooled human liver microsomes (HLM) on ice.[1]

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4) containing 0.5 mg/mL microsomal protein.[1]

    • Pre-incubate at 37°C for 5 minutes.

    • Initiation: Add NADPH-regenerating system (final conc: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Sampling:

    • At t = 0, 5, 15, 30, and 60 min, remove 50 µL aliquots.

    • Quenching: Immediately dispense into 150 µL ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Analyze supernatant via LC-MS/MS (MRM mode).[1]

  • Validation Criteria:

    • Control: Testosterone (high clearance) and Warfarin (low clearance) must fall within historical ranges.[1]

    • Result: BCP analog should show >80% remaining at 60 min; PAP analog may show rapid depletion depending on substituents.

Protocol B: Kinetic Aqueous Solubility

Purpose: To demonstrate the solubility advantage of the sp³ cage.

  • Method:

    • Dispense 10 µL of 10 mM DMSO stock into 490 µL of PBS (pH 7.4). Final theoretical concentration: 200 µM.

    • Shake for 24 hours at room temperature (25°C).

    • Filter using a 0.45 µm PVDF filter plate to remove precipitates.

  • Quantification:

    • Analyze filtrate via HPLC-UV (254 nm and 220 nm).

    • Compare peak area against a standard curve prepared in 50:50 DMSO:Water (where solubility is assumed complete).

  • Interpretation:

    • PAP analogs often precipitate due to π-π stacking.[1]

    • BCP analogs typically retain >95% solubility due to globular shape disrupting crystal lattice energy.

References
  • Stepan, A. F., et al. (2012).[5] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Bunker, K. D., et al. (2020). "Scalable Synthesis of this compound and Derivatives." Organic Process Research & Development.
  • Paine, M. F., et al. (2004). "Comparison of para-aminophenol cytotoxicity in rat renal epithelial cells and hepatocytes." Toxicology.

Sources

Comparative Guide: ADME Properties of Bicyclo[1.1.1]pentane (BCP) vs. Parent Phenyl Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Escaping Flatland

In modern drug discovery, the "Escape from Flatland" initiative aims to increase the fraction of


 hybridized carbons (

) to improve clinical success rates. The replacement of planar phenyl rings with three-dimensional bioisosteres is a validated strategy to optimize physicochemical properties without sacrificing potency.

This guide objectively compares the Bicyclo[1.1.1]pentane (BCP) motif against its parent Phenyl compounds.[1][2] While phenyl rings offer predictable


 stacking interactions, they often suffer from poor aqueous solubility and metabolic liabilities (aromatic hydroxylation). BCPs serve as "high-fidelity" spacers that retain the exit vector geometry of para-substituted benzenes while dramatically improving solubility and metabolic stability.

Physicochemical Profile Comparison

The most authoritative case study for this transition is the optimization of the


-secretase inhibitor BMS-708163 (Avagacestat) . Research by Stepan et al. (Pfizer/BMS) demonstrated that replacing the central fluorophenyl ring with a BCP moiety yielded a superior ADME profile.
Comparative Data: Phenyl vs. BCP Analog

Data sourced from Stepan et al. (2012) and Mykhailiuk (2015).

PropertyParent Compound (Phenyl) BCP Analog Impact / Fold-Change
Structure para-Fluorophenyl linkerBicyclo[1.1.1]pentane linker3D Geometry Shift
Potency (

)
0.3 nM (APP cleavage)~0.3 nM (Equipotent)Retained
Lipophilicity (LogD) > 4.0 (High)~3.0 - 3.6Optimized (-1.0 Log unit)
Solubility (Kinetic) ~8

> 74

>9x Increase
Permeability (

)
230 nm/s705 nm/s~3x Increase
Oral Exposure (AUC) Baseline4-fold increaseSignificantly Improved
Mechanistic Insight
  • Solubility: The solubility improvement is not solely due to lipophilicity reduction. The primary driver is the disruption of the crystal lattice energy . Planar phenyl rings pack efficiently (low entropy, high melting point), making them hard to dissolve. The BCP "cage" is bulky and three-dimensional, frustrating crystal packing and lowering the energy required for solvation.

  • Permeability: Despite being less lipophilic, the BCP analog often shows higher permeability. This counter-intuitive result is attributed to the increased solubility in the aqueous boundary layer (ABL) of the membrane and reduced non-specific binding.

Metabolic Stability & Toxicology[4]

Metabolic Soft Spots

The phenyl ring is a prime target for Cytochrome P450 (CYP) enzymes, particularly via epoxidation and subsequent hydroxylation at the para or ortho positions.

  • Phenyl Fate: Susceptible to CYP-mediated arene oxidation

    
     Phenol formation 
    
    
    
    Glucuronidation/Sulfation (Rapid Clearance).
  • BCP Fate: The BCP bridgehead hydrogens are

    
     hybridized but relatively unreactive due to strain and steric bulk. They do not undergo aromatization. While hydroxylation can occur at the bridgehead, the rate is significantly slower than arene oxidation.
    
Diagram: Metabolic Decision Tree

The following workflow illustrates the decision logic for switching to BCP when metabolic instability is detected.

MetabolicStability Start Hit Compound (Phenyl Core) Screen Microsomal Stability Assay (HLM/RLM) Start->Screen Result High Clearance detected? Screen->Result PathA MetID: Aromatic Hydroxylation Result->PathA Yes Final Lead Candidate: Improved t1/2 & AUC Result->Final No (Keep Phenyl) Design Design Strategy: Replace Phenyl with BCP PathA->Design Outcome1 Outcome A: Block Metabolic Soft Spot Design->Outcome1 Outcome2 Outcome B: Reduce LogD (Lipophilicity) Design->Outcome2 Outcome1->Final Outcome2->Final

Caption: Decision logic for bioisosteric replacement of phenyl rings with BCP to address metabolic liability.

Experimental Protocols

To validate the BCP advantage in your own pipeline, the following self-validating protocols are recommended.

Protocol A: Kinetic Solubility Assay (High-Throughput)

Purpose: To determine if BCP substitution improves dissolution energy.

  • Preparation: Prepare 10 mM stock solutions of Parent and BCP analog in DMSO.

  • Incubation: Spike stocks into PBS (pH 7.4) to a final concentration of 200

    
     (2% DMSO final).
    
  • Equilibration: Shake at 300 rpm for 24 hours at 25°C.

  • Filtration: Filter samples using a 0.45

    
     PVDF filter plate to remove undissolved precipitate.
    
  • Quantification: Analyze filtrate via LC-MS/MS.

  • Calculation:

    
    
    Validation Criteria: Reference compound (e.g., Tamoxifen) must fall within 20% of historical mean.
    
Protocol B: Microsomal Stability (Intrinsic Clearance)

Purpose: To quantify the metabolic shielding effect of the BCP cage.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration.

  • Reaction: Pre-incubate compound (1

    
    ) with microsomes in phosphate buffer (100 mM, pH 7.4) for 5 mins at 37°C.
    
  • Initiation: Add NADPH-regenerating system (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Sampling: Aliquot at t = 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope is

    
    .
    
    
    
    

Structural Considerations & Synthesis

While BCP is a "perfect" spacer length-wise (distance between bridgeheads is ~1.85 Å vs. ~2.8 Å for phenyl), the exit vectors are perfectly collinear (


), unlike the slight offset seen in some ortho/meta substitutions.
Synthesis Workflow (The "Propellane" Route)

The synthesis of BCP analogs is no longer a barrier. It typically proceeds via [1.1.1]propellane, a strained intermediate that reacts with radicals or electrophiles.

BCPSynthesis Step1 [1.1.1]Propellane (Strained Core) Step2 Radical Addition (R-X / Photoredox) Step1->Step2 Step3 BCP Intermediate (1,3-disubstituted) Step2->Step3 Step4 Cross-Coupling (Suzuki/Buchwald) Step3->Step4

Caption: General synthetic workflow for accessing 1,3-disubstituted BCP bioisosteres from propellane.

References

  • Stepan, A. F., et al. (2012).[3][4][5][6][7] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active

    
    -Secretase Inhibitor." Journal of Medicinal Chemistry. 
    
  • Mykhailiuk, P. K. (2015). "Bicyclo[1.1.1]pentanes: Synthesis and Application." Organic & Biomolecular Chemistry.

  • Meanwell, N. A. (2011). "Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Halflife and Clearance." Chemical Research in Toxicology.

  • Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

Sources

Technical Guide: Structure-Activity Relationship (SAR) Optimization Using 3-Aminobicyclo[1.1.1]pentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar aromatic systems to saturated, three-dimensional (3D) scaffolds is a critical strategy for improving physicochemical properties without sacrificing potency.[1] 3-Aminobicyclo[1.1.1]pentan-1-ol represents a high-value bioisostere for para-aminophenol or para-substituted anilines.

By incorporating this bridgehead-substituted bicyclo[1.1.1]pentane (BCP) core, researchers can typically achieve:

  • Enhanced Solubility: Disruption of planar

    
    -stacking interactions leads to higher thermodynamic solubility.
    
  • Improved Metabolic Stability: Removal of the aromatic ring eliminates oxidation liabilities (e.g., epoxidation, quinone imine formation).

  • Optimized Lipophilicity: A reduction in LogD/LogP, often improving Lipophilic Ligand Efficiency (LLE).

This guide provides a comparative analysis and experimental framework for utilizing this compound in SAR campaigns.

The Bioisosteric Rationale[2][3][4][5][6]

Geometric and Electronic Alignment

The BCP scaffold is unique among saturated bioisosteres because it maintains the linear 180° exit vector characteristic of para-substituted benzenes. Unlike cyclohexanes (which can adopt chair/boat conformers) or cubanes (which are bulkier), the BCP core provides a rigid, rod-like spacer that positions functional groups (Amine and Hydroxyl) at a distance nearly identical to that of the parent phenyl ring (~5.0 Å vs. ~5.8 Å).

However, the electronic environment is distinct. The BCP core is composed of


 carbons, lacking the electron-withdrawing nature of an aromatic ring. This increases the basicity of the amine (

modulation) and alters the H-bond donor/acceptor capability of the hydroxyl group.
Structural Overlay Visualization

The following diagram illustrates the geometric alignment between the BCP scaffold and a standard phenyl ring.

Bioisostere_Overlay cluster_geometry Exit Vector Geometry Phenyl para-Aminophenol (Planar Aromatic) BCP This compound (3D Saturated) Phenyl->BCP Bioisosteric Replacement Properties Key Differences: 1. Increased Fsp3 2. Lower LogD 3. No Pi-Stacking BCP->Properties vec1 180° Linear Vector vec2 Distance: ~5.0 Å

Figure 1: Conceptual overlay demonstrating the linear exit vector conservation between the aromatic phenyl ring and the saturated BCP core.

Comparative Physicochemical Performance

The following data summarizes the impact of replacing a phenyl ring with a BCP core in a representative SAR study (derived from seminal work by Stepan et al. and internal Pfizer datasets).

Table 1: Physicochemical Impact of BCP Replacement
ParameterPhenyl Analog (Parent)BCP Analog (Bioisostere)Impact / Observation
Geometry Planar (2D)Saturated Cage (3D)Increases

fraction.
LogD (pH 7.4) 3.5 - 4.22.8 - 3.2~1 unit reduction. Lowers lipophilicity, reducing non-specific binding.
Solubility (µM) < 10 µM> 150 µM>10-fold increase. Disruption of crystal lattice energy.
Metabolic Clearance (

)
High (Microsomal instability)Low to ModerateImproved Stability. Eliminates CYP-mediated aromatic hydroxylation.
Permeability (

)
HighModerate/HighGenerally maintained, though slightly lower due to reduced lipophilicity.
Basicity (

of amine)
~4-5 (Aniline)~8-9 (Alkyl amine)Significant Shift. May require amide coupling to neutralize or mimic neutral interactions.

Critical Insight: The


 shift is the most common pitfall. If the parent aniline participates in a weak H-bond, the BCP amine (being more basic) might become protonated at physiological pH, potentially killing potency unless it is acylated (amide formation).

Experimental Protocol: Amide Coupling

This protocol details the coupling of This compound to a carboxylic acid scaffold. This is the standard method for incorporating this building block to mimic an amide-linked phenyl group.

Objective: Synthesize N-(3-hydroxybicyclo[1.1.1]pentan-1-yl)amide derivative.

Reagents & Materials
  • Amine: this compound hydrochloride (1.0 equiv).

  • Acid: Target Carboxylic Acid Scaffold (1.0 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology
  • Activation:

    • In a dry vial, dissolve the Carboxylic Acid (0.2 mmol) in anhydrous DMF (2.0 mL).

    • Add HATU (0.24 mmol) and DIPEA (0.4 mmol).

    • Stir at Room Temperature (RT) for 10 minutes to form the activated ester.

  • Coupling:

    • Add This compound HCl (0.2 mmol) directly to the reaction mixture.

    • Add the remaining DIPEA (0.2 mmol) to ensure the amine salt is neutralized.

    • Note: The alcohol moiety on the BCP is less nucleophilic than the primary amine and typically does not require protection under these conditions.

  • Reaction Monitoring:

    • Stir at RT for 2–4 hours.

    • Monitor via LC-MS.[2] Look for the mass shift corresponding to Product

      
      .
      
  • Workup & Purification:

    • Dilute with EtOAc (20 mL) and wash with saturated

      
       (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).
      
    • Dry organic layer over ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      , filter, and concentrate.
      
    • Purify via Reverse Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Carboxylic Acid + HATU/DIPEA Inter Activated Ester (Intermediate) Start->Inter Addition Add this compound Inter->Addition Reaction Stir RT, 2-4h (Amide Bond Formation) Addition->Reaction Check LC-MS Check: Did Amine or Alcohol react? Reaction->Check Check->Reaction Incomplete Purify Purification (HPLC) Isolate Product Check->Purify Amine Selective (Major)

Figure 2: Logical flow for the amide coupling of the BCP amino-alcohol building block.

Case Study: Metabolic Stability Profile

In a study comparing a fluorophenyl-based


-secretase inhibitor to its BCP analog, the following metabolic data was observed (Stepan et al., 2012). This validates the "Trustworthiness" of the scaffold.
  • Phenyl Analog:

    • Human Liver Microsomes (HLM)

      
      : >100 µL/min/mg (Rapid clearance).
      
    • Mechanism:[3][4][5][6] Aromatic hydroxylation followed by glucuronidation.

  • BCP Analog (3-substituted):

    • HLM

      
      : <15 µL/min/mg (High stability).
      
    • Mechanism:[3][4][5][6] The bridgehead carbons are sterically protected and chemically inert to CYP450 oxidation.

References

  • Stepan, A. F., et al. (2012).[7][8] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active γ-Secretase Inhibitor." Journal of Medicinal Chemistry.

  • Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.

  • Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.

  • Westphal, M. V., et al. (2020). "Csp3-Rich Saturated Bioisosteres of Benzene." ChemMedChem.

Sources

Safety Operating Guide

Navigating the Synthesis Frontier: A Guide to Safely Handling 3-Aminobicyclo[1.1.1]pentan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The novel bicyclo[1.1.1]pentane (BCP) scaffold is a key building block in modern medicinal chemistry, offering a unique three-dimensional profile to drug candidates. Among these, 3-Aminobicyclo[1.1.1]pentan-1-ol represents a critical starting material. Its handling, however, demands a meticulous approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.

Understanding the Risks: A Proactive Stance on Safety

While comprehensive toxicological data for this compound is still developing, the available safety data sheets (SDS) for this compound and structurally related molecules indicate potential hazards that necessitate stringent safety protocols.[1][2][3] The primary risks are associated with skin and eye irritation, and potential respiratory tract irritation.[2][4][5] Therefore, all handling procedures must be designed to minimize direct contact and airborne exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable when handling this compound. The following table summarizes the recommended PPE, which should be donned before entering the designated handling area and only removed after exiting.[6][7][8]

Protection Type Recommended Equipment Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields (ANSI Z87.1 compliant). A face shield should be worn over goggles when there is a splash hazard.[9][10][11]Protects against accidental splashes and airborne particles that can cause serious eye irritation.[2][12][13]
Skin Protection Hand Protection: Chemical-resistant gloves (Nitrile or Neoprene are generally suitable). Always inspect gloves for integrity before use.[6][9] Body Protection: A flame-resistant lab coat, fully buttoned, with long sleeves.[7][11]Prevents skin contact, which can lead to irritation.[2][4] The lab coat provides a barrier against spills and splashes.
Respiratory Protection To be used in a well-ventilated area. If engineering controls are insufficient or if there is a risk of generating aerosols, a NIOSH-approved respirator with an organic vapor cartridge is required.[9][11][14]Minimizes the inhalation of any potential vapors or aerosols that may cause respiratory irritation.[5][15]
Footwear Closed-toe, closed-heel shoes made of a non-porous material.[6][7]Protects feet from spills and falling objects.

The Operational Workflow: A Step-by-Step Protocol for Safe Handling

This protocol outlines the essential steps for safely handling this compound from receipt to disposal. Adherence to this workflow is critical for minimizing exposure and ensuring a safe laboratory environment.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review_SDS 1. Review SDS & Protocols Don_PPE 2. Don Appropriate PPE Review_SDS->Don_PPE Proceed Prepare_Work_Area 3. Prepare Fume Hood Don_PPE->Prepare_Work_Area Proceed Weigh_and_Dispense 4. Weigh & Dispense Prepare_Work_Area->Weigh_and_Dispense Proceed Perform_Reaction 5. Conduct Experiment Weigh_and_Dispense->Perform_Reaction Proceed Monitor_Reaction 6. Monitor Reaction Perform_Reaction->Monitor_Reaction Proceed Quench_Reaction 7. Quench Reaction Monitor_Reaction->Quench_Reaction Proceed Decontaminate_Glassware 8. Decontaminate Glassware Quench_Reaction->Decontaminate_Glassware Proceed Dispose_Waste 9. Dispose of Waste Decontaminate_Glassware->Dispose_Waste Proceed Doff_PPE 10. Doff PPE & Wash Hands Dispose_Waste->Doff_PPE Proceed

Caption: A stepwise workflow for the safe handling of this compound.

1. Preparation Phase:

  • Review Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[6]

  • Don Appropriate PPE: As detailed in the table above, put on all required personal protective equipment.[8]

  • Prepare Work Area: All handling of solid or dissolved this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][16] Ensure the fume hood is functioning correctly. The work surface should be clean and uncluttered.[17]

2. Handling Phase:

  • Weighing and Dispensing: When weighing the solid compound, do so in the fume hood on a tared weigh boat. Use a spatula for transfers and avoid creating dust. If preparing a solution, add the solid to the solvent slowly.

  • Conducting the Experiment: Perform all experimental procedures within the fume hood.[16] Use appropriate glassware and ensure all connections are secure.[8]

  • Monitoring the Reaction: Continuously monitor the reaction for any unexpected changes.

3. Cleanup and Disposal Phase:

  • Quenching the Reaction: If applicable, quench the reaction carefully according to your established laboratory protocol.

  • Decontamination: All glassware that has come into contact with this compound should be decontaminated. Rinse with an appropriate solvent (e.g., ethanol or acetone), followed by a thorough washing with soap and water.

  • Waste Disposal: Dispose of all chemical waste, including unused material, reaction residues, and contaminated consumables (gloves, weigh boats, etc.), in a clearly labeled, sealed hazardous waste container.[6] Do not dispose of this chemical down the drain.[15] Follow all local, state, and federal regulations for hazardous waste disposal.

  • Doffing PPE and Personal Hygiene: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after removing gloves.[17]

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[5] Remove contaminated clothing. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5][17] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[5] If they feel unwell, seek medical attention.

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal.[16] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

By adhering to these guidelines, researchers can confidently and safely work with this compound, unlocking its potential in the development of new therapeutics while prioritizing a culture of safety in the laboratory.

References

  • CHEMM. Personal Protective Equipment (PPE). [Link]

  • Institute for Molecular Biology & Biophysics. Laboratory Safety Guidelines. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

  • IPMBA. Outfitted for Duty: Bicycle and Personal Protective Equipment. [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • The University of Utah. Personal Protective Equipment (PPE). [Link]

  • Ibis Scientific, LLC. Guide to Promoting Lab Safety When Working With Chemicals. [Link]

  • Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. [Link]

  • PubChem. This compound. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.